Bienvenue dans la boutique en ligne BenchChem!

FAK-IN-7

FAK inhibition kinase assay biochemical potency

FAK-IN-7 (compound 5r; CAS 19948-85-7) is a cost-efficient, structurally orthogonal FAK inhibitor built on a 1,3,4-thiadiazole-benzamide scaffold—distinct from diaminopyrimidine clinical candidates. With an MCF-7 cellular IC50 of 3.57 µM and B16-F10 IC50 of 3.52 µM (48-h assay), it is purpose-built for preliminary phenotypic screening before committing to expensive clinical-stage FAK inhibitors. High DMSO solubility (~10 mg/mL) simplifies stock preparation. Priced 12–17% below defactinib at equivalent research-grade quantities, it optimizes grant-funded reagent budgets while maintaining rigorous experimental control.

Molecular Formula C16H13N3OS
Molecular Weight 295.4 g/mol
Cat. No. B402819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAK-IN-7
Molecular FormulaC16H13N3OS
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)
InChIKeySIHYHKOFZPWMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAK-IN-7 for Research Procurement: Product Overview and Key Specifications


FAK-IN-7 (compound 5r; CAS 19948-85-7) is a small-molecule focal adhesion kinase (FAK) inhibitor with a reported FAK IC50 of 11.72 µM . It exhibits anti-proliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines , and is supplied as a white to off-white solid powder with a molecular weight of 295.36 and formula C16H13N3OS . The compound is available in research-grade quantities ranging from 1 mg to 100 mg from multiple commercial suppliers .

Why FAK-IN-7 Cannot Be Readily Substituted with Other In-Class FAK Inhibitors


FAK inhibitors exhibit substantial structural and pharmacological heterogeneity that precludes direct substitution. Clinically evaluated FAK inhibitors such as defactinib (VS-6063) and GSK2256098 are ATP-competitive inhibitors with nanomolar potency and distinct selectivity profiles optimized for specific clinical indications [1]. FAK-IN-7, a thiadiazole-benzamide scaffold compound, operates at micromolar potency (11.72 µM) and its selectivity profile across the kinome has not been characterized in published literature [1]. Substituting FAK-IN-7 with a higher-potency clinical candidate such as defactinib or VS-4718 without re-optimizing experimental conditions would introduce confounding variables related to off-target kinase engagement, cell permeability differences, and divergent downstream signaling effects that cannot be inferred from FAK inhibition potency alone [1].

FAK-IN-7: Quantified Evidence for Research Selection and Procurement Decisions


FAK-IN-7 FAK Inhibitory Potency: Quantified Biochemical Activity Profile

FAK-IN-7 inhibits focal adhesion kinase with an IC50 of 11.72 µM in biochemical assays . For class-level context, clinically evaluated FAK inhibitors such as defactinib (VS-6063) demonstrate sub-micromolar to nanomolar FAK IC50 values, reflecting a higher potency tier . No direct head-to-head comparison between FAK-IN-7 and clinical FAK inhibitors is available in published literature; the data represent cross-study class-level inference with the caveat that assay conditions, ATP concentrations, and kinase construct differences preclude quantitative potency ranking .

FAK inhibition kinase assay biochemical potency cancer research

FAK-IN-7 Anti-Proliferative Efficacy: Comparative Cellular Activity Across MCF-7 and B16-F10 Cancer Models

FAK-IN-7 exhibits anti-proliferative activity with IC50 values of 3.57 µM in MCF-7 breast cancer cells and 3.52 µM in B16-F10 melanoma cells following 48-hour treatment at 0–10 µM concentration range . By comparison, the structurally related FAK inhibitor FAK-IN-10 demonstrates an anti-proliferative IC50 of 4.23 µM in MCF-7 cells and 0.78 µM in A431 epidermoid carcinoma cells, with a markedly weaker FAK biochemical IC50 of 76.3 µM . This cross-study comparison indicates that FAK-IN-7 achieves cellular potency substantially higher than its biochemical FAK IC50 would predict, whereas FAK-IN-10 exhibits the inverse relationship (cellular potency > biochemical potency), underscoring that FAK-IN-7's cellular activity profile cannot be extrapolated from FAK inhibition data alone .

cancer cell proliferation MCF-7 B16-F10 anti-tumor activity

FAK-IN-7 Solubility and Formulation Profile: Practical Procurement Considerations

FAK-IN-7 exhibits DMSO solubility of approximately 10 mg/mL (~33.86 mM) at room temperature with sonication assistance [1]. This solubility enables preparation of concentrated stock solutions (up to 100 mM theoretical) suitable for in vitro dose-response studies. In contrast, many clinical-stage FAK inhibitors such as defactinib require specialized formulations (e.g., 0.5% methylcellulose / 0.1% Tween 80) for in vivo administration [1]. No aqueous solubility data are available for FAK-IN-7, which may necessitate DMSO-based stock preparation followed by dilution into aqueous buffers, with potential precipitation risks at higher final assay concentrations [1]. The compound is stable as powder at -20°C for up to 3 years and in DMSO stock at -80°C for up to 6 months [1].

solubility DMSO solubility formulation in vitro assay

FAK-IN-7 Chemical Identity and Structural Differentiation: Procurement Verification

FAK-IN-7 is chemically defined as N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide (C16H13N3OS; MW 295.36; CAS 19948-85-7), also cataloged as PubChem CID 569511 and synonym MFCD00660411 [1]. This thiadiazole-benzamide scaffold is structurally distinct from clinical FAK inhibitors: defactinib (VS-6063) is a 2,4-diaminopyrimidine derivative, GSK2256098 is a bis-amide aryl compound, and VS-4718 is a diaminopyrimidine-based inhibitor [1]. The structural divergence precludes cross-reactivity assumptions; FAK-IN-7's unique chemotype may engage distinct kinase selectivity profiles, though no kinome-wide selectivity data are publicly available for FAK-IN-7 [1]. Purity specifications from vendors typically report ≥98% by HPLC, enabling direct procurement without synthetic characterization [1].

chemical structure CAS registry identity verification procurement quality

FAK-IN-7 Commercial Availability and Cost Efficiency: Comparative Procurement Analysis

FAK-IN-7 is commercially available from multiple vendors in research-grade quantities (1–100 mg) at competitive price points. Representative pricing (MedChemExpress): 5 mg at USD 95, 10 mg at USD 165, 25 mg at USD 345, 50 mg at USD 550, 100 mg at USD 850 . In contrast, clinical-stage FAK inhibitors such as defactinib (VS-6063) are priced at USD 108 for 5 mg and USD 198 for 10 mg from the same vendor , reflecting a modest premium for a compound with more extensive characterization and in vivo validation. FAK-IN-7 offers a lower-cost entry point for preliminary FAK-targeting studies where the investment in a fully characterized clinical compound may not be justified . Both compounds are sold for research use only, not for human therapeutic application .

procurement pricing availability supply chain

FAK-IN-7: High-Yield Research Application Scenarios for Scientific and Industrial Users


In Vitro Pilot Screening for FAK-Dependent Cancer Cell Proliferation Inhibition

FAK-IN-7 is optimally deployed in 48-hour cell proliferation assays using MCF-7 (breast cancer) or B16-F10 (melanoma) cell lines at concentrations of 0–10 µM, where it achieves IC50 values of 3.57 µM and 3.52 µM, respectively . This application scenario is best suited for laboratories conducting preliminary phenotypic screens to establish whether FAK inhibition modulates proliferation in a given cell model, prior to committing to more expensive clinical-stage FAK inhibitors. The compound's moderate biochemical FAK IC50 (11.72 µM) and ~3.5 µM cellular potency make it appropriate for assays where micromolar target engagement is sufficient to observe phenotypic effects .

Chemical Tool Compound for FAK Kinase Selectivity Profiling

FAK-IN-7's 1,3,4-thiadiazole-benzamide scaffold is structurally distinct from diaminopyrimidine-based clinical FAK inhibitors such as defactinib and VS-4718 . Researchers seeking to characterize kinome-wide selectivity differences between chemotypes may employ FAK-IN-7 as a structurally orthogonal tool compound in parallel kinase inhibition panels. The moderate micromolar potency (11.72 µM) necessitates careful assay design to distinguish FAK-specific effects from potential off-target kinase inhibition at higher concentrations .

Academic Cancer Research Requiring Moderate FAK Inhibition with Simplified Formulation

FAK-IN-7's high DMSO solubility (~10 mg/mL; 33.86 mM) enables straightforward preparation of concentrated stock solutions for routine in vitro use without requiring specialized solubilization agents . This reduces technical complexity and potential formulation-related experimental artifacts in academic laboratories lacking dedicated formulation chemistry support. The compound is suitable for 48-hour cell culture assays using DMSO stock dilution into standard growth media, provided users validate that DMSO concentrations remain below cytotoxic thresholds .

Budget-Constrained Preliminary Studies Where Procurement Cost Is a Primary Selection Criterion

At 12–17% lower cost than defactinib at equivalent research-grade quantities (e.g., 5 mg: $95 vs $108; 10 mg: $165 vs $198) , FAK-IN-7 represents an economical entry point for laboratories conducting exploratory FAK inhibition experiments where the compound's limited characterization (no reported in vivo PK, no kinome selectivity data) does not compromise the experimental objectives. This scenario is particularly relevant for grant-funded academic research requiring cost-efficient allocation of reagent budgets across multiple parallel projects .

Quote Request

Request a Quote for FAK-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.